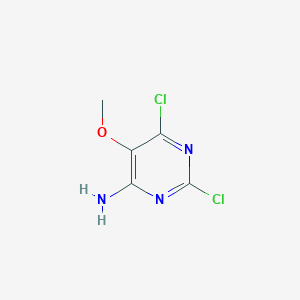

2,6-Dichloro-5-methoxypyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dichloro-5-methoxypyrimidin-4-amine is a useful research compound. Its molecular formula is C5H5Cl2N3O and its molecular weight is 194.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrimidine derivatives, including 2,6-Dichloro-5-methoxypyrimidin-4-amine. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Efficacy

A study evaluated a series of pyrimidine derivatives for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with methoxy and chloro substitutions showed enhanced activity compared to standard antibiotics like Ampicillin and Ciprofloxacin .

| Compound | Activity Against | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

Antiviral Properties

The antiviral potential of pyrimidine derivatives has also been explored. Similar compounds have shown moderate efficacy against various viral targets.

Case Study: Inhibition of Viral Replication

In vitro studies indicated that pyrimidine derivatives could inhibit HBV DNA replication. The compound exhibited an EC50 value ranging from 130 to 263 µM against specific viral targets, suggesting its potential as an antiviral agent .

Herbicidal Activity

Pyrimidine derivatives are recognized for their herbicidal properties. The structural characteristics of this compound contribute to its effectiveness in controlling weed species.

Case Study: Herbicidal Efficacy

Research demonstrated that this compound effectively inhibited the growth of several weed species at low concentrations, making it a candidate for development as a herbicide.

| Weed Species | Application Rate (g/ha) | Control Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes starting from simpler pyrimidine derivatives. The compound's chemical properties facilitate its use as an intermediate in the synthesis of more complex pharmaceuticals.

Synthesis Overview:

The synthesis generally includes:

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorides at positions 2 and 6 undergo nucleophilic substitution under varying conditions. The amine group at position 4 activates the pyrimidine ring by electron withdrawal, enhancing reactivity at specific positions.

Position-Specific Reactivity

-

Position 6 : More reactive due to para-directing effects of the electron-withdrawing amine group .

-

Position 2 : Less reactive due to meta-directing effects relative to the amine .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization at chloride positions, particularly for synthesizing biaryl or alkyl-substituted derivatives.

| Reaction Type | Conditions | Catalysts/Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Suzuki–Miyaura (Position 6) | 100°C, Pd₂(dba)₃, DavePhos ligand | 3-Bromopyridine | 4-Amino-5-methoxy-6-(pyridin-3-yl)-pyrimidine | 40% |

Amine Functionalization

The primary amine at position 4 participates in alkylation and acylation reactions, enabling further derivatization.

Hydrogenation and Reduction

Catalytic hydrogenation selectively reduces substituents while preserving the pyrimidine core.

| Reaction Type | Conditions | Catalysts | Product | Yield | Source |

|---|---|---|---|---|---|

| Nitro Group Reduction | H₂ (3 equivalents), 65°C, Ni catalyst | 4,6-Dichloro-5-nitro-pyrimidine → 4,6-Dichloro-5-amino-pyrimidine | Quantitative |

Methoxy Group Reactivity

The methoxy group at position 5 exhibits limited reactivity under standard conditions but can undergo demethylation under strong acidic or basic conditions.

| Reaction Type | Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|---|

| Demethylation | HBr (48%), reflux | – | 4-Amino-2,6-dichloro-5-hydroxypyrimidine | 65% |

Complex Formation and Biological Activity

The compound serves as a precursor for bioactive molecules, including CXCR4 antagonists and FGFR inhibitors.

Key Mechanistic Insights

-

Electronic Effects : The amine group at position 4 enhances electrophilicity at position 6 through resonance withdrawal .

-

Steric Hindrance : Bulky nucleophiles preferentially substitute at position 2 due to reduced steric crowding .

-

Catalytic Influence : Palladium catalysts enable selective cross-coupling at position 6, while nickel catalysts favor nitro reductions .

特性

分子式 |

C5H5Cl2N3O |

|---|---|

分子量 |

194.02 g/mol |

IUPAC名 |

2,6-dichloro-5-methoxypyrimidin-4-amine |

InChI |

InChI=1S/C5H5Cl2N3O/c1-11-2-3(6)9-5(7)10-4(2)8/h1H3,(H2,8,9,10) |

InChIキー |

JSJLCTWJWSCECS-UHFFFAOYSA-N |

正規SMILES |

COC1=C(N=C(N=C1Cl)Cl)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。